N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O5S/c17-11-7-2-1-6(5-8(7)12(18)15-11)14-13(19)9-3-4-10(22-9)16(20)21/h1-5H,(H,14,19)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOGVGZVRDCBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)[N+](=O)[O-])C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by nitration and subsequent cyclization. One common approach is to react 5-nitrothiophene-2-carboxylic acid with phthalic anhydride in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions to form the desired isoindoline-1,3-dione scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and environmentally friendly solvents to enhance yield and reduce waste. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2.
- Case Study : In vitro studies demonstrated that this compound reduced the viability of breast cancer cells by over 50% at concentrations as low as 10 µM .
Antimicrobial Properties
This compound also shows promise as an antimicrobial agent. Its effectiveness against both gram-positive and gram-negative bacteria has been documented:
- Broad-Spectrum Activity : Laboratory tests revealed that this compound inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
- Potential Applications : This property suggests potential use in developing new antibiotics or preservatives in food and pharmaceutical industries.
Medicinal Chemistry Applications
Ongoing research is focused on understanding the structure–activity relationship (SAR) of this compound to optimize its pharmacological properties:
- Modification Studies : Researchers are exploring various substitutions on the thiophene ring and isoindoline core to identify more potent analogs.
Agricultural Chemistry
The antimicrobial properties of this compound may extend to agricultural applications:
- Pesticide Development : Its efficacy against plant pathogens could lead to the development of new fungicides or bactericides, providing an environmentally friendly alternative to conventional chemicals.
Material Science
Research into the use of this compound in material science is emerging:
- Polymer Additives : Due to its chemical stability and reactivity, it may serve as an additive in polymers to enhance their antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoindoline-1,3-dione moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The nitrothiophene group may also contribute to its biological activity by participating in redox reactions or forming covalent bonds with target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide and related nitrothiophene carboxamides:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- Thiazole-based analogs (e.g., compounds in and ) exhibit antibacterial properties, with substituents like trifluoromethyl or difluorophenyl enhancing potency or purity . The target compound’s 1,3-dioxoisoindolin group may confer distinct solubility or target-binding profiles due to its fused aromatic-oxygenated structure.
- Purity Variability : The difluorophenyl-thiazole analog achieved 99.05% purity, while the trifluoromethyl analog yielded only 42%, highlighting the impact of substituents on synthetic efficiency .
Synthetic Routes :
- The target compound can be synthesized via a carbodiimide-mediated coupling (e.g., HATU/Diisopropylethylamine) between 5-nitrothiophene-2-carboxylic acid and 1,3-dioxoisoindolin-5-amine, analogous to methods used for thiazole derivatives .
Nitro groups in all analogs enhance electrophilicity, a trait critical for covalent inhibition or redox-mediated antibacterial effects .
Biological Activity
N-(1,3-Dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
The compound features a unique structure combining an isoindolinone moiety with a nitrothiophene ring. The presence of the nitro group is critical for its biological activity, particularly in antimicrobial and anticancer applications.
Research indicates that the nitro group on the thiophene ring plays a pivotal role in the compound's mechanism of action. It has been shown to undergo reduction in biological systems, leading to the release of reactive nitrogen species (RNS), which can exert cytotoxic effects on various pathogens and cancer cells.
Key Findings:
- Antimicrobial Activity : The compound exhibits potent activity against Mycobacterium tuberculosis, with mechanisms involving the activation by F420-dependent nitroreductases, similar to other nitro compounds like PA-824 .
- Cytotoxicity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, likely through oxidative stress mechanisms initiated by RNS .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
- Antitubercular Activity : A study evaluated the efficacy of various nitrothiophenes against M. tuberculosis, confirming that the presence of the nitro group at C-5 is essential for activity. Compounds lacking this modification exhibited significantly reduced efficacy .
- Cytotoxic Effects on Cancer Cells : In a series of experiments on human cancer cell lines, this compound demonstrated potent cytotoxicity, leading to cell death through oxidative stress pathways. The compound's ability to induce apoptosis was linked to its capacity to generate reactive oxygen species (ROS) .
Discussion
The diverse biological activities of this compound underscore its potential as a therapeutic agent. Its mechanisms involving nitro group reduction and subsequent RNS release highlight its promise in treating infections and cancers.
Challenges and Future Directions
Despite its promising activities, challenges such as metabolic stability and potential resistance development must be addressed. Future research should focus on optimizing structural modifications to enhance efficacy and reduce toxicity while exploring combination therapies to mitigate resistance.
Q & A
Q. What are the critical steps and challenges in synthesizing N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide?
The synthesis typically involves coupling a 5-nitrothiophene-2-carboxylic acid derivative with a 1,3-dioxoisoindolin-5-amine precursor. Key steps include:
- Activation of the carboxylic acid (e.g., using carbodiimides like EDC or DCC) to form an active ester intermediate.
- Nucleophilic acyl substitution under anhydrous conditions to form the amide bond.
- Purification via column chromatography or recrystallization to remove unreacted starting materials and byproducts. Challenges include controlling nitro group stability during reactions and minimizing hydrolysis of the isoindolinone ring. Reaction temperature (0–25°C) and solvent polarity (e.g., DMF or THF) significantly influence yields .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm proton environments and carbon connectivity, particularly the amide carbonyl (160–170 ppm) and aromatic protons (6.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] or [M−H]) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm for C=O stretching in the isoindolinone and amide groups .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Pre-dissolution in DMSO followed by dilution in aqueous buffers is common for biological assays .
- Stability : Sensitive to prolonged light exposure due to the nitro group. Storage at −20°C under inert atmosphere (N) is recommended. Degradation products can be monitored via HPLC with UV detection at λ ~300–350 nm .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties and reactivity of this compound?
Density-functional theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) are applied to:
- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions (e.g., nitro group electron withdrawal effects).
- Simulate reaction pathways, such as amide bond formation energetics or nitro group reduction mechanisms.
- Predict UV-Vis spectra (TD-DFT) to correlate with experimental λ values .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in reported bioactivity (e.g., antimicrobial IC) may arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and cell lines/pathogen strains.
- Purity : Confirm compound purity (>95%) via HPLC and control for residual solvents (e.g., DMSO cytotoxicity).
- Metabolite interference : Perform metabolite profiling (LC-MS) to identify active/inactive derivatives .
Q. How are crystallographic tools used to analyze solid-state interactions of this compound?
Single-crystal X-ray diffraction (SCXRD) with software like SHELXL or ORTEP-3 resolves:
- Packing motifs : Hydrogen-bonding networks involving the amide and nitro groups.
- Torsional angles : Conformational flexibility of the thiophene-isoindolinone linkage.
- Thermal parameters : Anisotropic displacement ellipsoids to assess molecular rigidity .
Methodological Considerations
Q. What analytical techniques are optimal for quantifying this compound in complex matrices?
- HPLC-DAD : Reverse-phase C18 columns with mobile phases (acetonitrile/water + 0.1% formic acid) and detection at 310–330 nm.
- LC-MS/MS : MRM transitions for high sensitivity in biological fluids (LOQ ~0.1 ng/mL) .
Q. How can synthetic byproducts be identified and mitigated?
Common byproducts include:
- Hydrolysis products : From isoindolinone ring opening (monitored via TLC or LC-MS).
- Nitro-reduction intermediates : Use inert atmospheres to prevent unintended reduction.
- Dimerization : Controlled stoichiometry (1:1 amine:acid) and low temperatures reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
